

# Spectroscopic Data of 2-(Allylthio)-2-thiazoline: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 2-(Allylthio)-2-thiazoline

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## Introduction

**2-(Allylthio)-2-thiazoline** is a heterocyclic compound of interest in various fields of chemical research, including organic synthesis and materials science. Its unique structure, featuring a thiazoline ring and an allyl thioether moiety, imparts specific chemical properties that are crucial for its potential applications. A thorough understanding of its molecular structure is paramount for its effective utilization and further development. This technical guide provides an in-depth analysis of the spectroscopic data for **2-(Allylthio)-2-thiazoline**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the characterization of this molecule. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are designed to serve as a practical reference.

The molecular structure of **2-(Allylthio)-2-thiazoline** is presented below:

Caption: Molecular Structure of **2-(Allylthio)-2-thiazoline**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For **2-(Allylthio)-2-thiazoline**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential for structural confirmation.

## $^1\text{H}$ NMR Spectroscopy

Theoretical Principles: Proton NMR ( $^1\text{H}$  NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. The chemical shift ( $\delta$ ) is influenced by the electron density around the proton, with electron-withdrawing groups causing a downfield shift (higher ppm) and electron-donating groups causing an upfield shift (lower ppm). Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals into multiplets, with the multiplicity described by the  $n+1$  rule.

### Experimental Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of purified **2-(Allylthio)-2-thiazoline** in 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.<sup>[1]</sup>
- Instrument Parameters:
  - Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.<sup>[2]</sup>
  - Reference: Tetramethylsilane (TMS) is used as an internal standard and is set to 0.00 ppm.
  - Pulse Program: A standard single-pulse experiment is typically sufficient.
  - Acquisition Parameters: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

### Predicted $^1\text{H}$ NMR Data:

Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-4 (Thiazoline)	3.20 - 3.40	Triplet (t)	7-8	2H
H-5 (Thiazoline)	4.05 - 4.25	Triplet (t)	7-8	2H
S-CH <sub>2</sub> -CH=CH <sub>2</sub>	3.60 - 3.80	Doublet (d)	7-8	2H
S-CH <sub>2</sub> -CH=CH <sub>2</sub>	5.80 - 6.00	Ddt	10, 17, 7-8	1H
S-CH <sub>2</sub> -CH=CH <sub>2</sub>	5.10 - 5.30	Multiplet (m)	-	2H

#### Interpretation:

- Thiazoline Ring Protons: The two methylene groups of the thiazoline ring (H-4 and H-5) are expected to appear as triplets due to coupling with each other. The protons at H-5, being adjacent to the nitrogen atom, are expected to be more deshielded and thus appear further downfield than the H-4 protons adjacent to the sulfur atom.
- Allyl Group Protons:
  - The methylene protons attached to the sulfur (S-CH<sub>2</sub>-) are deshielded by the adjacent sulfur atom and the double bond, and are expected to appear as a doublet due to coupling with the vinylic proton.
  - The vinylic proton (-CH=) will be the most downfield of the allyl group due to its position in the double bond. It will appear as a complex multiplet (doublet of doublet of triplets, ddt) due to coupling with the adjacent methylene protons and the two terminal vinylic protons.
  - The terminal vinylic protons (=CH<sub>2</sub>) will appear in the range of 5.10-5.30 ppm and will show both geminal and vicinal coupling, resulting in a multiplet.

## <sup>13</sup>C NMR Spectroscopy

Theoretical Principles: Carbon-13 NMR provides information about the different carbon environments in a molecule. The chemical shift is influenced by the hybridization and the electronic environment of the carbon atom.

## Experimental Protocol:

- Sample Preparation: The same sample prepared for  $^1\text{H}$  NMR can be used.
- Instrument Parameters:
  - Spectrometer: A spectrometer with a carbon probe, typically operating at a frequency of 100 MHz for a 400 MHz  $^1\text{H}$  instrument.
  - Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.
  - Acquisition Parameters: A larger number of scans is typically required for  $^{13}\text{C}$  NMR due to the low natural abundance of the  $^{13}\text{C}$  isotope.

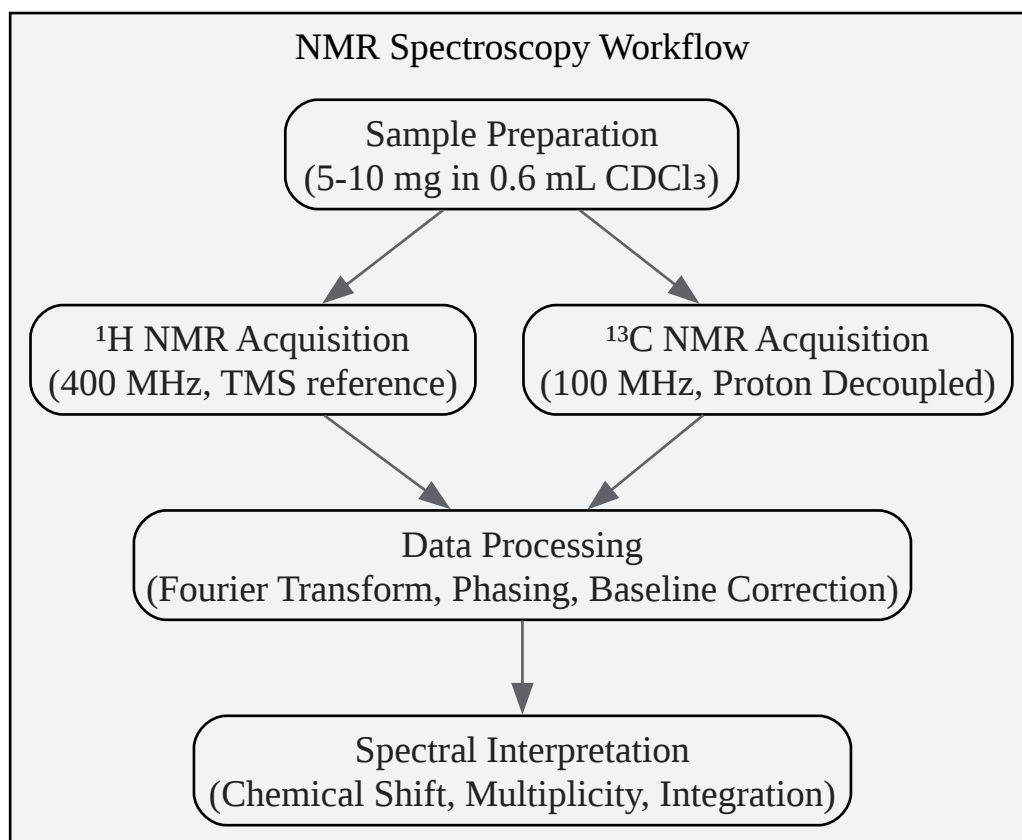
Predicted  $^{13}\text{C}$  NMR Data:

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
C-2 (Thiazoline, C=N)	165 - 175
C-4 (Thiazoline, $\text{CH}_2$ )	30 - 40
C-5 (Thiazoline, $\text{CH}_2$ )	60 - 70
S- $\text{CH}_2$ -CH=CH $_2$	35 - 45
S- $\text{CH}_2$ -CH=CH $_2$	130 - 135
S- $\text{CH}_2$ -CH=CH $_2$	115 - 120

## Interpretation:

- C-2 (Imine Carbon): The imine carbon of the thiazoline ring is expected to be the most deshielded carbon, appearing significantly downfield.
- Thiazoline Ring Carbons: The C-5 carbon, being attached to nitrogen, will be more deshielded than the C-4 carbon attached to sulfur.

- **Allyl Group Carbons:** The two  $sp^2$  hybridized carbons of the double bond will appear in the typical alkene region (115-135 ppm). The  $sp^3$  hybridized carbon attached to the sulfur will appear further upfield.



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Caption: General workflow for NMR analysis.

## Infrared (IR) Spectroscopy

**Theoretical Principles:** IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. Specific functional groups have characteristic absorption frequencies.

**Experimental Protocol:**

- **Sample Preparation:** The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or as a thin film on a single salt plate.

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
- Data Acquisition: A background spectrum of the clean salt plates is first recorded, followed by the spectrum of the sample. The background is then automatically subtracted.

Predicted IR Absorption Bands:

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3100 - 3000	C-H stretch	=C-H (vinylic)
2950 - 2850	C-H stretch	C-H (aliphatic)
1640 - 1620	C=N stretch	Imine
1650 - 1630	C=C stretch	Alkene
1450 - 1400	C-H bend	CH <sub>2</sub>
750 - 650	C-S stretch	Thioether

Interpretation:

- The most characteristic peak is expected to be the C=N stretch of the imine in the thiazoline ring, appearing in the 1640-1620 cm<sup>-1</sup> region.[3][4][5]
- The C=C stretch of the allyl group will likely appear in a similar region, potentially overlapping with the C=N stretch.
- The presence of both sp<sup>2</sup> and sp<sup>3</sup> C-H stretches above and below 3000 cm<sup>-1</sup>, respectively, will confirm the presence of both alkene and alkane-like protons.
- A C-S stretching band is expected in the fingerprint region, though it may be weak and difficult to assign definitively.[6]

## Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electron Ionization (EI) is a common technique that

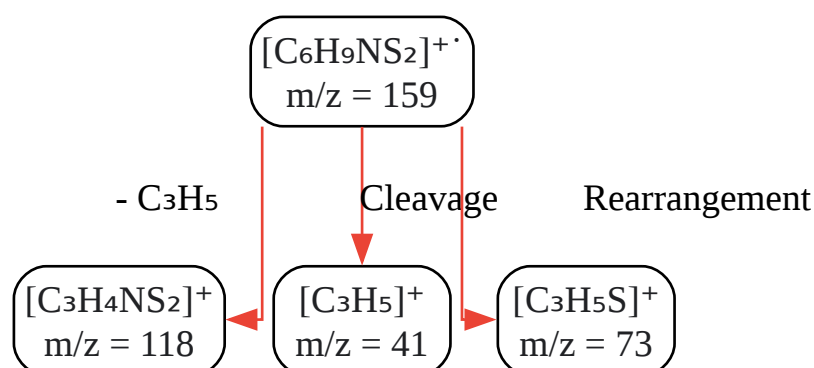
involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation. The fragmentation pattern can provide valuable structural information.

#### Experimental Protocol:

- **Sample Introduction:** The sample can be introduced via direct infusion or, more commonly, through a gas chromatograph (GC-MS) for separation and purification before entering the mass spectrometer.
- **Ionization:** Electron Ionization (EI) at 70 eV is a standard method.
- **Analysis:** The ions are separated by their  $m/z$  ratio in a mass analyzer (e.g., a quadrupole).

#### Predicted Mass Spectrometry Data:

- **Molecular Ion ( $M^+$ ):** The molecular ion peak is expected at  $m/z = 159$ , corresponding to the molecular weight of  $C_6H_9NS_2$ . An  $M+2$  peak of approximately 8% relative abundance is also expected due to the natural abundance of the  $^{34}S$  isotope.
- **Major Fragmentation Pathways:**
  - **Loss of the allyl group:** Cleavage of the S-CH<sub>2</sub> bond would result in a fragment at  $m/z = 118$ . The allyl radical ( $m/z = 41$ ) would also be formed.
  - **Cleavage of the thiazoline ring:** Fragmentation of the thiazoline ring can lead to various smaller fragments.
  - **Rearrangement reactions:** Thioethers are known to undergo skeletal rearrangements under EI conditions.<sup>[7]</sup>



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Caption: Predicted major fragmentation pathways for **2-(Allylthio)-2-thiazoline**.

Interpretation:

The mass spectrum is expected to show a clear molecular ion peak at  $m/z$  159. The most prominent fragment is likely to be from the loss of the allyl group, as the C-S bond is relatively weak. The presence of a peak at  $m/z$  41 corresponding to the allyl cation would further support this. The fragmentation pattern of the thiazoline ring itself can be complex, but analysis of the major fragments can provide definitive structural confirmation.<sup>[8][9]</sup>

## Conclusion

The spectroscopic characterization of **2-(Allylthio)-2-thiazoline** relies on a combination of NMR, IR, and MS techniques. While a complete, published dataset is not readily available, the predicted data based on fundamental principles and comparison with related structures provides a robust framework for its identification and structural elucidation.  $^1\text{H}$  and  $^{13}\text{C}$  NMR will definitively establish the carbon-hydrogen framework, IR spectroscopy will confirm the presence of key functional groups, particularly the imine and alkene moieties, and mass spectrometry will determine the molecular weight and provide insight into the molecule's fragmentation patterns. The experimental protocols outlined in this guide provide a standardized approach for obtaining high-quality data for this and similar molecules.

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- To cite this document: BenchChem. [Spectroscopic Data of 2-(Allylthio)-2-thiazoline: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1606775#spectroscopic-data-nmr-ir-ms-for-2-allylthio-2-thiazoline]

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